Eriodictyol chalcone

Beschreibung

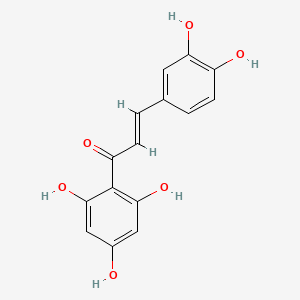

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBYNQCDRNZCNX-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201343534 | |

| Record name | Eriodictyol chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73692-51-0, 14917-41-0 | |

| Record name | 2',3,4,4',6'-Pentahydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4',6',3,4-Pentahydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014917410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eriodictyol chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4,4',6'-pentahydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4',6',3,4-PENTAHYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDQ6NJ9LSN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Eriodictyol Chalcone Biosynthesis Pathway in Solanum lycopersicum

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core biosynthetic pathway of eriodictyol chalcone in Solanum lycopersicum (tomato). It details the enzymatic steps, genetic regulation, quantitative data, and relevant experimental protocols, designed to serve as a comprehensive resource for research and development.

Introduction: Flavonoids in Solanum lycopersicum

Flavonoids are a diverse class of plant secondary metabolites crucial for various biological processes, including pigmentation, UV protection, and defense against pathogens.[1][2] In Solanum lycopersicum, these compounds are significant contributors to the fruit's nutritional and organoleptic qualities. Eriodictyol, a specific flavanone, and its open-chain isomer, this compound, have garnered attention for their potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] Understanding the biosynthesis of these molecules in tomato is fundamental for efforts in metabolic engineering aimed at enhancing the health benefits of this vital crop.

The Core Biosynthesis Pathway

The synthesis of this compound is an extension of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The precursors for flavonoid synthesis are derived from carbohydrate metabolism (malonyl-CoA) and the phenylpropanoid pathway (p-coumaroyl-CoA).[5]

The key steps are as follows:

-

Chalcone Synthesis: The pathway begins with the enzyme Chalcone Synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction forms the C6-C3-C6 backbone characteristic of flavonoids, yielding 4,2′,4′,6′-tetrahydroxychalcone, commonly known as naringenin chalcone.[5][6][7] In tomato fruit, naringenin chalcone is a major accumulating flavonoid, particularly in the peel.[5][8]

-

Isomerization to Flavanone: The naringenin chalcone is then cyclized into the flavanone naringenin by the enzyme Chalcone Isomerase (CHI) .[9][10] The activity of CHI is often a rate-limiting step in tomato fruit, which can lead to the accumulation of naringenin chalcone.[7][9]

-

Hydroxylation to Eriodictyol: The flavanone naringenin undergoes hydroxylation on the 3' position of its B-ring. This reaction is catalyzed by Flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450-dependent monooxygenase, to produce eriodictyol.[3][5][10]

-

This compound Presence: Eriodictyol can exist in equilibrium with its chalcone form. The presence of this compound in tomato has been confirmed through metabolite profiling.[8] It is understood to accumulate predominantly in the tomato peel.[8]

dot

Caption: Core biosynthesis pathway of this compound in Solanum lycopersicum.

Key Enzymes and Genes

The biosynthesis of this compound is orchestrated by a series of structural genes encoding the necessary enzymes. The expression of these genes is tightly regulated, influencing the flux through the pathway.

| Enzyme | Abbreviation | Gene (Example Locus) | Function |

| Chalcone Synthase | CHS | SlCHS (Solyc09g091510) | Catalyzes the initial condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone.[5][9] |

| Chalcone Isomerase | CHI | SlCHI (Solyc05g053550) | Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.[9][11] |

| Flavonoid 3'-hydroxylase | F3'H | SlF3'H (Solyc03g006320) | A P450 enzyme that hydroxylates naringenin at the 3' position of the B-ring to produce eriodictyol.[5][9] |

Regulation of the Pathway

The flavonoid biosynthetic pathway in tomato is regulated at the transcriptional level, primarily by a complex of transcription factors.

-

Transcriptional Control: MYB-type transcription factors, such as SlMYB12, are known to be involved in regulating naringenin chalcone biosynthesis.[12] The expression of both structural and regulatory genes can be influenced by developmental cues (e.g., fruit ripening) and environmental stresses.[5][12] For instance, the expression of CHS increases dramatically during fruit ripening, correlating with the accumulation of naringenin chalcone in the peel.[11]

-

Environmental Influence: Abiotic stresses, such as nitrogen depletion, have been shown to increase the expression of key genes in the phenylpropanoid and flavonoid pathways, including F3'5'H, leading to an increased content of flavonols like rutin.[9][13]

Quantitative Data: Accumulation in Tomato Fruit

The accumulation of this compound and its precursors is spatially and temporally regulated within the tomato fruit. The highest concentrations are typically found in the peel, with significantly lower levels in the flesh.[5][8]

| Compound | Tissue | Ripening Stage | Relative Accumulation Level |

| Naringenin Chalcone | Fruit Peel | Ripening | Accumulates to high levels, concomitant with an increase in CHS gene expression.[5] |

| This compound | Fruit Peel | Breaker | Highest accumulation observed at this stage, decreasing as ripening progresses.[8] |

| Eriodictyol | Fruit Peel | Breaker | Highest accumulation observed at this stage, decreasing as ripening progresses.[8] |

| Flavonoids (general) | Fruit Flesh | All stages | Pathway is largely inactive due to very low expression of biosynthesis genes.[5][11] |

Experimental Protocols

This protocol outlines a general method for the extraction of flavonoids for subsequent analysis.

-

Sample Preparation: Separate tomato peel and flesh. Freeze the samples immediately in liquid nitrogen and store at -80°C. Lyophilize (freeze-dry) the tissue and grind it into a fine powder.[14]

-

Extraction: Weigh approximately 10 g of dried, powdered plant material.[14] Add 75 mL of 95% (v/v) ethanol.[14]

-

Sonication/Incubation: Sonicate the mixture for 45 minutes at 40°C or incubate in an orbital shaker.[14] The extraction process can be repeated three times to maximize yield.[14]

-

Solvent Evaporation: Combine the ethanol extracts and evaporate the solvent at 40°C under reduced pressure using a rotary evaporator.[14]

-

Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.[14] Centrifuge the solution to pellet any insoluble material before injection into an analytical instrument.[14]

This protocol describes the analysis of flavonoids using High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS).

-

Chromatographic Separation:

-

Column: Use a C18 reverse-phase column (e.g., Nucleodur C-18, 3 µm, 240 × 4.6 mm).[15]

-

Mobile Phase: Employ a gradient elution using two solvents: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might start at 5-10% B, increase to 95% B over 30-40 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.

-

Flow Rate: Maintain a constant flow rate, for example, 0.6 mL/min.[15]

-

Column Temperature: Set the column oven to a constant temperature, such as 35°C.[15]

-

-

Detection and Identification:

-

DAD: Monitor the elution profile at multiple wavelengths, typically between 250 nm and 400 nm, to detect different classes of flavonoids based on their UV-Vis spectra.

-

MS: Couple the HPLC to a mass spectrometer (e.g., qTOF - Quadrupole Time-of-Flight) with an electrospray ionization (ESI) source, often operated in negative ion mode for flavonoids.[16]

-

Identification: Tentatively identify compounds by comparing their retention times, UV-Vis spectra, and mass spectral data (accurate mass and fragmentation patterns) with those of authentic standards or literature data.[16]

-

-

Quantification:

-

Generate a standard calibration curve for each target compound (e.g., eriodictyol, naringenin) using certified standards at several concentrations.

-

Quantify the compounds in the samples by integrating the peak area from the chromatogram and comparing it to the standard curve.

-

dot

Caption: General experimental workflow for flavonoid analysis in tomato.

Conclusion and Future Directions

The biosynthetic pathway leading to eriodictyol and its chalcone in Solanum lycopersicum is well-defined, involving the sequential action of CHS, CHI, and F3'H. The accumulation of these compounds is primarily localized to the fruit peel and is subject to intricate developmental and transcriptional regulation. The protocols detailed herein provide a robust framework for the extraction and quantitative analysis of these valuable phytochemicals.

Future research will likely focus on metabolic engineering strategies to enhance the levels of eriodictyol and other beneficial flavonoids in the edible portions of tomato fruit.[1][2][5] This could involve overexpressing key regulatory genes or modifying the expression of structural genes to divert metabolic flux towards desired end-products, ultimately creating tomato varieties with enhanced nutritional and therapeutic value.

References

- 1. Metabolic engineering of flavonoids in tomato (Solanum lycopersicum): the potential for metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimized De Novo Eriodictyol Biosynthesis in Streptomyces albidoflavus Using an Expansion of the Golden Standard Toolkit for Its Use in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic engineering of flavonoids in tomato (Solanum lycopersicum): the potential for metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KEGG PATHWAY: Flavonoid biosynthesis - Solanum lycopersicum (tomato) [kegg.jp]

- 7. Frontiers | Genetics and breeding of phenolic content in tomato, eggplant and pepper fruits [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification and characterisation of CYP75A31, a new flavonoid 3'5'-hydroxylase, isolated from Solanum lycopersicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of eriodictyol from tyrosine by Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Flavonol Tomatoes Resulting from the Heterologous Expression of the Maize Transcription Factor Genes LC and C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. HPLC-DAD-qTOF Compositional Analysis of the Phenolic Compounds Present in Crude Tomato Protein Extracts Derived from Food Processing - PMC [pmc.ncbi.nlm.nih.gov]

Eriodictyol Chalcone: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol chalcone, a polyketide precursor to the flavanone eriodictyol, is a specialized plant metabolite of growing interest for its potential therapeutic applications. While tomatoes are a known source, this technical guide provides a comprehensive overview of alternative natural sources, quantitative data, detailed experimental protocols for extraction and analysis, and an exploration of the key signaling pathways modulated by this bioactive compound. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound Beyond Tomatoes

This compound and its flavanone form, eriodictyol, are found in a variety of plant families, often as part of the plant's defense mechanism or in response to environmental stressors. While quantitative data for the chalcone form is limited in the literature, the presence of its isomer, eriodictyol, strongly suggests the transient existence of the chalcone precursor. Key plant families and species identified as potential sources include:

-

Compositae (Asteraceae): This family is a significant source of chalcones. Notably, Decachaeta ovatifolia has been identified as a natural source of this compound.

-

Hydrophyllaceae: The genus Eriodictyon, commonly known as "Yerba Santa," is a rich source of the flavanone eriodictyol and its related compound, homoeriodictyol. Eriodictyon californicum, in particular, is well-documented for its flavonoid content.

-

Leguminosae (Fabaceae): This family is known to accumulate a wide variety of chalcones. The bark of Afzelia africana has been shown to be a rich source of eriodictyol.

-

Anacardiaceae: Various species within this family, such as those from the genus Astronium, have been found to contain eriodictyol.

-

Other Potential Sources: Eriodictyol has also been identified in plants such as Millettia duchesnei and Eupatorium arnottianum. Citrus fruits, particularly lemons, contain eriodictyol glycosides (eriocitrin), indicating the presence of the aglycone's precursor.

Quantitative Data on Eriodictyol and Related Flavonoids

Direct quantitative analysis of this compound in plant materials is not widely reported. The compound is often transient, rapidly converting to the more stable flavanone, eriodictyol. The following table summarizes available quantitative data for eriodictyol and total flavonoids in identified source plants to provide a contextual reference for potential yields.

| Plant Species | Plant Part | Compound Measured | Concentration/Yield | Citation(s) |

| Afzelia africana | Bark | Crude Methanol Extract | 12% w/w yield from 500g of pulverized bark | [1] |

| Eriodictyon californicum | Leaves | Total Flavonoids | 6.76 ± 0.003 µg Quercetin Equivalents/mg | [2] |

| Eriodictyon californicum | Leaves | Total Phenols | 78.58 ± 0.016 µg Gallic Acid Equivalents/mg | [2] |

| Salix daphnoides (clone 1095) | Bark | Chalcones (Isosalipurposide & derivative) | 22.01/21.08 mg/g | [3] |

| Salix daphnoides (natural habitat) | Bark | Chalcones (Isosalipurposide & derivative) | 2.47/2.44 mg/g | [3] |

Note: The data for Afzelia africana represents the yield of the initial crude extract from which eriodictyol was subsequently isolated. The data for Eriodictyon californicum provides the total flavonoid content, of which eriodictyol is a component. The data for Salix species is for different chalcones but is included to demonstrate potential concentration ranges of chalcones in plant tissues.

Experimental Protocols

Extraction and Isolation of Eriodictyol and Related Flavanones

The following is a synthesized protocol based on methodologies for eriodictyol and homoeriodictyol, which can be adapted for the isolation of this compound.

3.1.1. Materials and Reagents

-

Dried and pulverized plant material (e.g., Eriodictyon leaves, Afzelia bark)

-

Methanol (90% and absolute)

-

Ethyl acetate

-

Hexane

-

Sodium carbonate solution (10% w/v)

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

3.1.2. Protocol Steps

-

Maceration:

-

Macerate 500 g of pulverized plant material in 90% methanol for 72 hours with periodic agitation.

-

Filter the extract and concentrate it to dryness using a rotary evaporator at a temperature below 50°C. Note the percentage yield of the crude extract.[1]

-

-

Solvent Partitioning (for purification):

-

Alternatively, for a less polar extraction, use a non-water miscible solvent like ethyl acetate. Extract the plant material at room temperature with stirring for 24 hours.

-

Concentrate the crude ethyl acetate extract.

-

-

Dewaxing:

-

Store the concentrated extract at a low temperature (0-10°C) to precipitate waxes.

-

Filter the cold extract to remove the precipitated waxes.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with solvents of increasing polarity, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

-

Final Purification:

-

Combine fractions containing the target compound and concentrate.

-

Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a general method for the quantification of chalcones and related flavonoids in plant extracts.

3.2.1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a Diode Array Detector (DAD) is suitable.

-

Column: A C18 column (e.g., 5 µm, 150 x 2.1 mm) is commonly used for flavonoid separation.[3][4]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and water containing a small amount of acid (e.g., 0.1% phosphoric acid or 0.01 M formic acid) is effective.[3][4]

-

Gradient Program: A typical gradient might run from 20% to 50% ACN over 15 minutes.[3]

-

Flow Rate: A flow rate of 0.4-1.0 mL/min is standard.

-

Detection: Monitor at a wavelength of 280 nm for flavanones and around 340-390 nm for chalcones.[4]

-

Quantification: Use an external standard method with a certified reference standard of this compound.

General Experimental Workflow

Caption: Workflow for this compound Extraction.

Signaling Pathways Modulated by Eriodictyol and Chalcones

Eriodictyol, the flavanone isomer of this compound, has been shown to modulate several key signaling pathways involved in oxidative stress, inflammation, and cancer. It is plausible that this compound, due to its structural similarity and role as a precursor, engages similar molecular targets.

Antioxidant Signaling Pathway

Eriodictyol is known to activate the Keap1-Nrf2 antioxidant response pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like eriodictyol, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant genes.

Caption: Eriodictyol activates the Nrf2 antioxidant pathway.

Anti-inflammatory Signaling Pathway

Eriodictyol exerts anti-inflammatory effects by inhibiting key pro-inflammatory pathways. It can suppress the activation of NF-κB, a master regulator of inflammation, by targeting upstream kinases like those in the PI3K/Akt pathway. This prevents the transcription of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.

Caption: Eriodictyol inhibits the NF-κB inflammatory pathway.

Anticancer Signaling Pathway

The anticancer activity of eriodictyol has been linked to the inhibition of cell survival pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis through the regulation of the Bcl-2 family of proteins. By inhibiting Akt, eriodictyol can lead to decreased cell proliferation and survival, and an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, ultimately triggering caspase activation and programmed cell death.

References

- 1. Evaluation of bitter masking flavanones from Herba Santa (Eriodictyon californicum (H. and A.) Torr., Hydrophyllaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture [mdpi.com]

A Technical Guide to the Chemical Synthesis and Characterization of Eriodictyol Chalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol chalcone, systematically named (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, is a polyketide belonging to the chalconoid class of natural products.[1] As an open-chain flavonoid, it serves as a crucial biosynthetic precursor to the flavanone eriodictyol, a compound known for its significant pharmacological properties. The core structure of this compound consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, a scaffold responsible for the broad biological activities observed in many chalcone derivatives.[2][3][4][5] This guide provides a comprehensive overview of the chemical synthesis and detailed spectroscopic characterization of this compound, offering valuable protocols and data for researchers in medicinal chemistry and drug development.

Chemical Synthesis

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[6][7] This reaction involves the base- or acid-catalyzed aldol condensation between an appropriate substituted acetophenone and a substituted benzaldehyde. For this compound, the precursors are 2',4',6'-trihydroxyacetophenone (phloroacetophenone) and 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).[8][9]

Synthesis Workflow

The synthesis process follows a logical progression from starting materials to the final, characterized product. This workflow involves the condensation reaction, followed by isolation and purification of the target compound.

References

- 1. This compound | C15H12O6 | CID 5461154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3686319A - 2,4,6-trihydroxy chalcone derivatives - Google Patents [patents.google.com]

- 9. 3,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of Eriodictyol Chalcone Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyol, a flavonoid found in citrus fruits and certain medicinal plants, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The core chemical scaffold of eriodictyol can be modified to produce eriodictyol chalcone and its derivatives, a class of open-chain flavonoids that exhibit a broad spectrum of enhanced biological activities. Understanding the structure-activity relationship (SAR) of these derivatives is pivotal for the rational design of novel therapeutic agents with improved potency and selectivity. This technical guide provides an in-depth analysis of the SAR of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Structure

This compound is characterized by two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system. The inherent reactivity of this system, coupled with the specific substitution patterns on the aromatic rings, dictates the biological effects of these molecules.

Structure-Activity Relationship Insights

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both aromatic rings.

Anticancer Activity

The anticancer effects of eriodictyol and its chalcone derivatives are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.

Key SAR Observations:

-

Hydroxylation: The presence and position of hydroxyl (-OH) groups are critical. Dihydroxylation on Ring B, as seen in the parent eriodictyol structure, contributes to antioxidant and radical scavenging activity, which can play a role in chemoprevention.

-

Methoxylation: The introduction of methoxy (-OCH₃) groups can enhance anticancer activity. For instance, methoxy substitutions on Ring B have been shown to increase cytotoxicity in various cancer cell lines.

-

Halogens: The addition of halogen atoms like chlorine or fluorine can significantly increase anticancer potency.

-

Lipophilicity: Increasing the lipophilicity of the molecule can improve cell membrane permeability and, consequently, bioavailability and cytotoxic effects.

A study on the anticancer activity of eriodictyol against the A549 human lung cancer cell line revealed an IC₅₀ value of 50 µM.[1][2] In contrast, its cytotoxicity against non-cancerous FR2 cells was significantly lower, with an IC₅₀ of 95 µM, indicating a degree of selectivity for cancer cells.[1][2] The anticancer mechanism was found to involve the induction of mitochondrial-mediated apoptosis, arrest of the cell cycle at the G2/M phase, and inhibition of the mTOR/PI3K/Akt signaling pathway.[1][2]

Anti-inflammatory Activity

This compound derivatives exert their anti-inflammatory effects through the inhibition of pro-inflammatory enzymes and modulation of inflammatory signaling pathways.

Key SAR Observations:

-

Hydroxyl Groups: The catechol moiety (3',4'-dihydroxy) on Ring B of eriodictyol is a key contributor to its anti-inflammatory and antioxidant properties.

-

Enone System: The α,β-unsaturated ketone moiety is crucial for the inhibition of key inflammatory mediators.

-

Substituent Position: The position of substituents on the aromatic rings influences the inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

For instance, certain chalcone derivatives have demonstrated potent dual inhibition of COX-2 and 5-LOX, with IC₅₀ values in the sub-micromolar range. One study reported a chalcone derivative (C64) with a COX-2 IC₅₀ of 0.092 µM and a 5-LOX IC₅₀ of 0.136 µM.[3][4]

Antioxidant Activity

The antioxidant capacity of this compound derivatives is primarily attributed to their ability to scavenge free radicals and chelate metal ions.

Key SAR Observations:

-

Phenolic Hydroxyls: The number and arrangement of phenolic hydroxyl groups are the most critical factors. The catechol structure in Ring B is a potent radical scavenger.

-

α,β-Unsaturated Carbonyl System: This conjugated system contributes to the stabilization of the molecule after radical scavenging.

Various in vitro assays are used to evaluate antioxidant activity, with results often expressed as IC₅₀ values. For example, a study on monosubstituted chalcone derivatives reported IC₅₀ values ranging from 25-95 µg/ml in hydrogen peroxide, nitric oxide, and superoxide radical scavenging assays.[5]

Quantitative Data Summary

The following tables summarize the reported biological activities of eriodictyol and various chalcone derivatives.

Table 1: Anticancer Activity of Eriodictyol and Chalcone Derivatives

| Compound | Cell Line | IC₅₀ | Reference(s) |

| Eriodictyol | A549 (Human Lung Cancer) | 50 µM | [1][2] |

| Eriodictyol | FR2 (Non-cancerous) | 95 µM | [1][2] |

| Chalcone Derivative 2 | T47D (Breast Cancer) | 30.4 µg/mL | [6] |

| Chalcone Derivative 2 | HeLa (Cervical Cancer) | 27.5 µg/mL | [6] |

Table 2: Anti-inflammatory Activity of Chalcone Derivatives

| Compound | Target | IC₅₀ | Reference(s) |

| Chalcone Derivative C64 | COX-2 | 0.092 µM | [3][4] |

| Chalcone Derivative C64 | 5-LOX | 0.136 µM | [3][4] |

| Chalcone Derivative 1 | β-glucuronidase release | 1.6 µM | [7] |

| Chalcone Derivative 1 | Lysozyme release | 1.4 µM | [7] |

| Chalcone Derivative 11 | Nitric Oxide (NO) formation | 0.7 µM | [7] |

Table 3: Antioxidant Activity of Chalcone Derivatives

| Compound/Assay | IC₅₀ | Reference(s) |

| 2'-hydroxychalcone derivatives (various assays) | 25-95 µg/mL | [5] |

| Chalcone Derivative JVF3 (DPPH assay) | 61.4 µM | [8] |

| Chalcone Derivative JVC2 (Lipid peroxidation) | 33.64 µM | [8] |

Key Signaling Pathways

This compound derivatives modulate several critical signaling pathways to exert their biological effects.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Eriodictyol has been shown to suppress the activation of NF-κB and the phosphorylation of MAPK pathway proteins, including p38, ERK1/2, and JNK.[8] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

MAPK/NF-κB signaling pathway inhibition.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a crucial cellular defense mechanism against oxidative stress. Eriodictyol and its derivatives can activate this pathway, leading to the expression of antioxidant enzymes and cytoprotective proteins. This activation is a key mechanism for their antioxidant and neuroprotective effects.[9]

Nrf2/HO-1 signaling pathway activation.

Experimental Protocols

Synthesis of this compound Derivatives (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is the most common method for synthesizing chalcones. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.

General Procedure:

-

Dissolve Reactants: Dissolve equimolar amounts of the appropriate substituted acetophenone (e.g., 2',4',6'-trihydroxyacetophenone, a precursor to eriodictyol's A ring) and substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde, corresponding to eriodictyol's B ring) in ethanol.

-

Add Base: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred solution at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.

-

Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Claisen-Schmidt condensation workflow.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTT assay workflow.

Antioxidant Activity Assay (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

-

Prepare Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the chalcone derivatives.

-

Reaction: Mix the DPPH solution with the test compound solutions in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The purple color of the DPPH radical will be reduced in the presence of an antioxidant.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

DPPH assay workflow.

Conclusion

The structure-activity relationship of this compound derivatives is a promising area of research for the development of new therapeutic agents. The core chalcone scaffold, with its modifiable aromatic rings, allows for the fine-tuning of biological activity. Key structural features, such as the number and position of hydroxyl and methoxy groups, play a crucial role in determining the anticancer, anti-inflammatory, and antioxidant properties of these compounds. The modulation of critical signaling pathways like MAPK/NF-κB and Nrf2/HO-1 provides a mechanistic basis for their observed effects. Further synthesis and screening of novel this compound derivatives, guided by the SAR principles outlined in this guide, will undoubtedly lead to the discovery of potent and selective drug candidates for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mesoscale.com [mesoscale.com]

- 4. raybiotech.com [raybiotech.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. researchgate.net [researchgate.net]

- 7. nwlifescience.com [nwlifescience.com]

- 8. ijcea.org [ijcea.org]

- 9. pubcompare.ai [pubcompare.ai]

A Technical Guide to the Anti-inflammatory Effects of Eriodictyol Chalcone on Macrophage Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the anti-inflammatory properties of eriodictyol and related chalcones, with a specific focus on their mechanisms of action within macrophage cell lines. Macrophages are pivotal cells in the innate immune system, and their dysregulation is a hallmark of numerous inflammatory diseases. Eriodictyol, a flavonoid, and the broader class of chalcones have demonstrated significant potential in modulating macrophage-mediated inflammation. This guide details the molecular pathways affected by these compounds, including the canonical NF-κB and MAPK signaling cascades, as well as the NLRP3 inflammasome. We present a synthesis of quantitative data from multiple studies, detailed experimental protocols for key assays, and visual diagrams of the relevant signaling pathways and workflows to facilitate a deeper understanding and further research in this area.

Introduction to Macrophage-Mediated Inflammation

Macrophages are essential immune cells that orchestrate the body's response to pathogens and cellular damage.[1] Upon encountering inflammatory stimuli, such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages undergo activation.[2] This activation triggers the production of a host of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] While this response is crucial for host defense, its chronic or excessive activation contributes to the pathogenesis of various inflammatory diseases.[4] Consequently, identifying compounds that can safely and effectively modulate macrophage activation is a key goal in drug discovery.[5]

Chalcones, a subgroup of the flavonoid family, are naturally occurring compounds found in many plants and are known for their wide range of biological activities, including potent anti-inflammatory and antioxidant properties.[6][7] Eriodictyol, a flavanone, has similarly been recognized for its significant anti-inflammatory effects.[8] These compounds exert their effects by targeting and inhibiting key intracellular signaling pathways that are critical for the inflammatory response in macrophages.[9]

Core Mechanisms of Action

Eriodictyol and various chalcone derivatives mitigate inflammation in macrophage cell lines, such as RAW 264.7 and J774A.1, primarily by inhibiting the NF-κB and MAPK signaling pathways and, in some cases, the activation of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10] In resting macrophages, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[11] Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus.[3] Nuclear p65 then initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

Eriodictyol and related chalcones have been shown to block the activation of NF-κB.[8][13] They achieve this by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[11][14] This blockade is a critical mechanism underlying their ability to suppress the expression of iNOS, COX-2, TNF-α, IL-6, and IL-1β.[12][15]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, which includes p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinase (JNK), is another crucial signaling cascade activated by LPS in macrophages.[10] These kinases, once phosphorylated, activate transcription factors that also contribute to the expression of inflammatory genes.[2] Studies have demonstrated that eriodictyol and chalcones effectively suppress the phosphorylation of p38, ERK1/2, and JNK in LPS-stimulated macrophages.[8][13][16] This inhibition of MAPK signaling contributes significantly to the overall anti-inflammatory effect.

Suppression of the NLRP3 Inflammasome

The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex responsible for the activation of caspase-1 and the subsequent maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.[9] Its activation requires two signals: a priming signal (e.g., LPS) to upregulate the expression of inflammasome components, and an activation signal (e.g., ATP) that triggers complex assembly.[9] Certain chalcone derivatives have been found to be potent inhibitors of the NLRP3 inflammasome.[9][17] They can inhibit both the priming step, by suppressing NF-κB-mediated upregulation of NLRP3 and pro-IL-1β, and the activation step, by blocking ATP-mediated potassium (K+) efflux, which is a critical trigger for inflammasome assembly.[9][17]

Quantitative Data Presentation

The anti-inflammatory efficacy of eriodictyol and chalcone derivatives has been quantified in numerous studies. The following tables summarize key findings from research on macrophage cell lines.

Table 1: Inhibitory Effects on Nitric Oxide (NO) Production in Macrophages

| Compound | Cell Line | Stimulus | Concentration | % Inhibition / Result | Reference |

| Eriodictyol | Peritoneal Macrophages | LPS (5 µg/ml) | 20 µM | Reduced NO from 56.3 µM to 31.8 µM | [18] |

| Eriodictyol | RAW 264.7 | LPS | Non-cytotoxic conc. | Significant reduction in NO | [8][13] |

| 2',5'-dialkoxychalcones | Murine Microglial N9 | LPS | IC50 = 0.7 µM | Potent inhibition of NO | [4] |

| Steroidal Chalcone (11e) | RAW 264.7 | LPS | Dose-dependent | Significant inhibition of NO | [12] |

| 2',6'-dimethoxychalcone | RAW 264.7 | LPS (1 µg/ml) | 2.5 - 40 µM | Superior inhibition compared to other DMC derivatives | [15] |

Table 2: Inhibitory Effects on Pro-inflammatory Cytokine and Protein Expression

| Compound | Cell Line | Target Molecule | Effect | Reference |

| Eriodictyol | RAW 264.7 | TNF-α, IL-1β, IL-6 mRNA | Reduced expression | [8][13] |

| Chalcone Derivative (11e) | RAW 264.7 | iNOS, IL-6, TNF-α, COX-2 | Markedly inhibited expression | [12] |

| Chalcone Derivative (33) | RAW 264.7 | TNF-α, IL-6, IL-1β mRNA | Significantly reduced levels | [19] |

| 2',6'-dimethoxychalcone | RAW 264.7 | iNOS, COX-2 | Inhibited expression | [15] |

| Chalcone Derivative (11Cha1) | THP-1 | IL-1β, IL-18 release | Potent inhibition | [9] |

Table 3: IC50 Values of Chalcone Derivatives Against Inflammatory Targets

| Compound | Target | Cell Line | IC50 Value | Reference |

| Chalcone Derivative (1) | β-glucuronidase release | Rat Neutrophils | 1.6 ± 0.2 µM | [4] |

| Chalcone Derivative (1) | Lysozyme release | Rat Neutrophils | 1.4 ± 0.2 µM | [4] |

| Chalcone Derivative (11) | NO formation | Murine Microglial N9 | 0.7 ± 0.06 µM | [4] |

| Chalcone Derivative (11Cha1) | Caspase-1 activation (ELISA) | THP-1 | 1.5 ± 0.1 µM | [9] |

| Chalcone Derivative (11Cha1) | IL-1β release (ELISA) | THP-1 | 4.9 ± 1.8 µM | [9] |

| Chalcone Derivative (11Cha1) | IL-18 release (ELISA) | THP-1 | 3.2 ± 0.5 µM | [9] |

Detailed Experimental Protocols

The following protocols are standard methodologies used to assess the anti-inflammatory effects of compounds like eriodictyol chalcone in macrophage cell lines.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines RAW 264.7 or J774A.1 are commonly used.[1][20]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability, 24-well for NO/cytokine assays, or 6-well for protein extraction) at a specified density (e.g., 1.5 x 10^5 cells/well for a 24-well plate) and allowed to adhere overnight.[21]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). Cells are pre-treated for a period of 30 minutes to 1 hour.[14][19]

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at 1 µg/mL) to induce an inflammatory response.[19] Control groups include untreated cells and cells treated with LPS alone.

-

Incubation: Cells are incubated for a specified duration (e.g., 24 hours for cytokine and NO analysis, or shorter time points like 30-60 minutes for phosphorylation studies).[19][21]

Cell Viability Assay (MTT Assay)

-

Purpose: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

-

Procedure:

-

After the treatment period, the culture medium is removed.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically at 0.2-0.5 mg/mL, is added to each well and incubated for 2-4 hours at 37°C.[21]

-

The MTT solution is removed, and DMSO is added to dissolve the resulting formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the untreated control.

-

Nitric Oxide (NO) Quantification (Griess Assay)

-

Purpose: To measure the production of NO, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Procedure:

-

Following the incubation period, 100 µL of cell culture supernatant is collected from each well.[21]

-

The supernatant is mixed with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[21]

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at ~540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Purpose: To quantify the secretion of specific cytokines (e.g., TNF-α, IL-6, IL-1β) into the culture medium.

-

Procedure:

-

Cell culture supernatants are collected after treatment and stimulation.

-

Enzyme-Linked Immunosorbent Assay (ELISA) is performed using commercially available kits according to the manufacturer's instructions.

-

The assay typically involves capturing the cytokine of interest on an antibody-coated plate, followed by detection with a second, enzyme-linked antibody and a colorimetric substrate.

-

Absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.

-

Western Blotting for Signaling Proteins

-

Purpose: To analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

After a short stimulation period (e.g., 30-60 minutes), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with primary antibodies specific for total and phosphorylated forms of proteins like p65, IκBα, p38, ERK, and JNK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software, with a loading control like β-actin or GAPDH used for normalization.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: LPS-Induced Inflammatory Signaling in Macrophages.

Caption: Inhibition of NF-κB and MAPK Pathways by this compound.

Caption: NLRP3 Inflammasome Activation and Inhibition by Chalcones.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Macrophage Assays.

Conclusion and Future Perspectives

The available evidence strongly supports the anti-inflammatory potential of eriodictyol and related chalcones in macrophage cell lines. Their multi-pronged mechanism of action, involving the concurrent inhibition of the NF-κB and MAPK pathways, as well as the NLRP3 inflammasome, makes them attractive candidates for the development of novel therapeutics for inflammatory diseases. The data consistently show a reduction in key inflammatory mediators like NO, TNF-α, IL-6, and IL-1β at non-cytotoxic concentrations.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of chalcone derivatives.[9] While in vitro studies in cell lines like RAW 264.7 provide a strong foundation, further validation in primary macrophages and in vivo animal models of inflammation is crucial to assess their therapeutic efficacy, bioavailability, and safety profiles.[18] Investigating their effects on macrophage polarization (the switch between pro-inflammatory M1 and anti-inflammatory M2 phenotypes) could also reveal additional therapeutic benefits. Ultimately, eriodictyol chalcones represent a promising class of natural compounds for the management of macrophage-driven inflammatory conditions.

References

- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]

- 4. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of chalcone derivatives on players of the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chalcones Display Anti-NLRP3 Inflammasome Activity in Macrophages through Inhibition of Both Priming and Activation Steps—Structure-Activity-Relationship and Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Compounds Regulate Macrophage Polarization and Alleviate Inflammation Against ALI/ARDS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects of eriodictyol in lipopolysaccharide-stimulated raw 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2'-Hydroxy-2,6'-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chalcones Display Anti-NLRP3 Inflammasome Activity in Macrophages through Inhibition of Both Priming and Activation Steps-Structure-Activity-Relationship and Mechanism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Investigation of immunomodulatory and anti-inflammatory effects of eriodictyol through its cellular anti-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. J774A.1 Cells [cytion.com]

- 21. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Anticancer Screening of Eriodictyol Chalcone on Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol chalcone, the open-chain isomer of the flavanone eriodictyol, presents a compelling yet underexplored candidate for anticancer research. While extensive data exists on the anticancer properties of its precursor, eriodictyol, and various other chalcones against breast cancer, specific research on this compound remains limited. This technical guide synthesizes the available evidence on related compounds to propose a comprehensive preliminary anticancer screening strategy for this compound. It outlines detailed experimental protocols for assessing its cytotoxicity, pro-apoptotic and cell cycle inhibitory effects on breast cancer cell lines, and discusses potential signaling pathways. All quantitative data from related compounds is presented for comparative analysis, and key experimental workflows and signaling pathways are visualized.

Introduction: The Therapeutic Potential of this compound

Chalcones are a class of natural and synthetic compounds characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. They are precursors in the biosynthesis of flavonoids and have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer effects. Numerous chalcone derivatives have demonstrated cytotoxicity against various cancer cell lines, including hormone-receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, through mechanisms such as apoptosis induction and cell cycle arrest.

Eriodictyol, a flavanone abundant in citrus fruits and certain medicinal plants, has been shown to possess anticancer properties. It can reduce cell viability and induce apoptosis in breast cancer cells. Mechanistic studies have revealed its ability to suppress breast carcinogenesis by targeting the PI3K/Akt signaling pathway and upregulating the tumor necrosis factor receptor 1 (TNFR1), thereby activating the extrinsic apoptosis pathway.

This compound, as the ring-opened isomer of eriodictyol, may exhibit enhanced bioavailability and distinct biological activities. The structural flexibility of the chalcone scaffold could facilitate different interactions with cellular targets. However, to date, a comprehensive evaluation of this compound's anticancer effects on breast cancer cells has not been reported in the scientific literature. This guide aims to bridge this gap by providing a detailed framework for its preliminary in vitro screening.

Quantitative Data on Related Compounds

To establish a baseline for the potential efficacy of this compound, the following tables summarize the cytotoxic activities of its precursor, eriodictyol, and other relevant chalcone derivatives on human breast cancer cell lines.

Table 1: Cytotoxicity of Eriodictyol on Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| Eriodictyol | A549 (Lung) | MTT | 50 | 48 | [1] |

| Eriodictyol | FR2 (Normal) | MTT | 95 | 48 | [1] |

Note: Specific IC50 values for eriodictyol on MCF-7 and MDA-MB-231 cells were not explicitly available in the reviewed literature, though its dose-dependent cytotoxic effects have been noted.

Table 2: Cytotoxicity of Various Chalcone Derivatives on Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Chalcone (unsubstituted) | MDA-MB-231 | 18.1 | [2] |

| 2-Hydroxychalcone | MDA-MB-231 | 4.6 | [2] |

| Xanthohumol | MDA-MB-231 | 6.7 | [2] |

| Isobavachalcone | MCF-7 | Not specified, dose-dependent apoptosis | [2] |

| Isobavachalcone | MDA-MB-231 | Not specified, dose-dependent apoptosis | [2] |

| Cardamonin | TNBC cells | Not specified, induces apoptosis and cell cycle arrest | [2] |

| Chalcone derivative 12 | MCF-7 | 4.19 ± 1.04 | [3] |

| Chalcone derivative 12 | MDA-MB-231 | 6.12 ± 0.84 | [3] |

| Chalcone derivative 13 | MCF-7 | 3.30 ± 0.92 | [3] |

| Chalcone derivative 13 | MDA-MB-231 | 18.10 ± 1.65 | [3] |

Proposed Experimental Protocols for this compound Screening

The following protocols are based on established methodologies for the in vitro evaluation of anticancer compounds.

Cell Culture

-

Cell Lines:

-

MCF-7 (human breast adenocarcinoma, estrogen receptor-positive).

-

MDA-MB-231 (human breast adenocarcinoma, triple-negative).

-

MCF-10A (non-tumorigenic human breast epithelial cells) for selectivity assessment.

-

-

Culture Conditions:

-

MCF-7 cells are to be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

-

MDA-MB-231 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

MCF-10A cells are to be cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 mg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.

-

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in 6-well plates at a density of 2 × 10⁵ cells/well and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure:

-

Treat cells in 6-well plates with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the proposed workflow for the preliminary anticancer screening of this compound.

Caption: Proposed experimental workflow for anticancer screening.

Potential Signaling Pathways

Based on the known mechanisms of eriodictyol and other chalcones, the following signaling pathways are hypothesized to be modulated by this compound.

Eriodictyol has been shown to inhibit this critical survival pathway.

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Eriodictyol is known to upregulate TNFR1, initiating apoptosis.

Caption: Potential activation of the extrinsic apoptosis pathway.

Conclusion and Future Directions

While direct experimental evidence for the anticancer effects of this compound on breast cancer cells is currently lacking, the data from its flavanone precursor, eriodictyol, and a multitude of other chalcone derivatives strongly suggest its potential as a valuable therapeutic candidate. The proposed screening cascade provides a robust framework for a thorough preliminary evaluation of its efficacy.

Future research should focus on the synthesis of this compound and the systematic execution of the outlined in vitro assays. Positive results from this initial screening would warrant further investigation into its detailed molecular mechanisms, including its effects on specific cell cycle regulators (e.g., cyclins and CDKs), key apoptotic proteins (e.g., Bcl-2 family members and caspases), and other relevant signaling pathways. Subsequent in vivo studies using animal models of breast cancer would be the next critical step in evaluating its therapeutic potential for clinical applications.

References

physical and chemical properties of eriodictyol chalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriodictyol chalcone, a naturally occurring open-chain flavonoid, is a precursor to the flavanone eriodictyol. It is found in various plants, including tomatoes.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with its biological activities and relevant experimental protocols. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Core Physical and Chemical Properties

This compound, with the IUPAC name (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, is a polyphenolic compound belonging to the chalcone subclass of flavonoids.[3] Its structure features two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][4]

Physical Properties

The key physical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₆ | [3][5][6] |

| Molecular Weight | 288.25 g/mol | [3][5][6] |

| Appearance | Powder | [7] |

| Melting Point | 157-158 °C | [5] |

| Flash Point | 328.2 °C | [5] |

| Density | 1.584 g/cm³ | [5] |

| Solubility | Slightly soluble in water (1.2 g/L at 25 °C). Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [5][7] |

Chemical Properties

The chemical properties of this compound are outlined in the following table.

| Property | Description | Source |

| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | [3] |

| Synonyms | 2',3,4,4',6'-pentahydroxychalcone | [3] |

| Chemical Class | Chalcone, Flavonoid, Polyphenol | [3][8] |

| Reactivity | As a chalcone, it can undergo isomerization to form the corresponding flavanone, eriodictyol. The presence of multiple hydroxyl groups makes it susceptible to oxidation. | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

Mass spectrometry data reveals the precise mass of the molecule and its fragments.

| Ionization Mode | Precursor Ion (m/z) | Source |

| Positive [M+H]⁺ | 289.0707 | [3] |

| Negative [M-H]⁻ | 287.0561 | [3] |

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of chalcones is characterized by two main absorption bands.

| Band | Wavelength Range (nm) | Transition |

| Band I | 340-390 | n-π |

| Band II | 220-270 | π-π |

Note: For 2'-hydroxy chalcones like this compound, these bands are typically observed between 345-435 nm and 220-280 nm, respectively.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Signaling Pathways

Eriodictyol and its chalcone form exhibit a range of biological activities, making them of interest for therapeutic applications.

Antioxidant and Anti-inflammatory Properties

Eriodictyol has demonstrated potent antioxidant and anti-inflammatory effects.[11][12] These properties are attributed to its ability to scavenge free radicals and modulate inflammatory signaling pathways.[11] Chalcones, in general, are recognized for their antioxidant capabilities.[13] The anti-inflammatory actions of eriodictyol may be mediated through the inhibition of the PI3K/AKT/NFκB signaling pathway and the activation of the Nrf2/ARE pathway.[6]

Enzyme Inhibition

This compound has been shown to inhibit the activities of aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD), enzymes involved in steroid metabolism.[8]

Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT/NFκB signaling pathway, a key target of eriodictyol's anti-inflammatory action.

References

- 1. mdpi.com [mdpi.com]

- 2. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H12O6 | CID 5461154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | CAS:14917-41-0 | Manufacturer ChemFaces [chemfaces.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. raiuniversity.edu [raiuniversity.edu]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. Eriodictyol - Wikipedia [en.wikipedia.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Eriodictyol Chalcone: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated in vitro metabolic fate of eriodictyol chalcone. Drawing upon established metabolic pathways for chalcones and the known biotransformation of its flavanone isomer, eriodictyol, this document outlines the expected metabolic transformations, detailed experimental protocols for their investigation, and visual representations of key processes. This guide is intended to serve as a foundational resource for researchers initiating studies on the metabolism of this compound.

Introduction to this compound and its Metabolic Significance

This compound is a naturally occurring open-chain flavonoid found in various plants, including tomatoes.[1][2] As with many polyphenolic compounds, its bioavailability and biological activity are heavily influenced by its metabolic fate within the body. Understanding the biotransformation of this compound is crucial for elucidating its pharmacological and toxicological profile. In vitro metabolism studies using systems such as human liver microsomes (HLMs) and hepatocytes are indispensable tools for predicting in vivo metabolic pathways and identifying potential drug-drug interactions.[3][4]

Chalcones, in general, are known to undergo both Phase I and Phase II metabolic reactions.[5][6] Phase I metabolism typically involves oxidation reactions like hydroxylation and demethylation, while Phase II metabolism is dominated by conjugation reactions, most notably glucuronidation.[2][5] For other chalcones, such as licochalcone A, glucuronidation has been identified as a major metabolic pathway in human liver microsomes, with specific UDP-glucuronosyltransferase (UGT) isoforms like UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 being involved.[2]

Anticipated Metabolic Pathways of this compound

Based on the metabolism of structurally similar chalcones and its isomer eriodictyol, the following metabolic pathways are anticipated for this compound.

Phase I Metabolism

Phase I metabolism of this compound is expected to be catalyzed primarily by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes. The most probable reactions include:

-

Hydroxylation: The addition of hydroxyl groups to the aromatic rings is a common metabolic route for flavonoids.

-

Demethylation: While this compound itself does not possess methoxy groups, this pathway is relevant for methoxylated chalcones.

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For this compound, the principal Phase II reactions are expected to be:

-

Glucuronidation: This is anticipated to be the major metabolic pathway. The hydroxyl groups on the this compound molecule are susceptible to conjugation with glucuronic acid, a reaction catalyzed by UGTs. Studies on the flavanone isomer, eriodictyol, have shown that it undergoes extensive glucuronidation.[7]

-

Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another potential conjugation pathway for the hydroxyl groups of this compound.

The interplay between these pathways will determine the overall metabolic profile of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the in vitro metabolism of this compound. To facilitate future research, the following tables are provided as templates for summarizing key metabolic parameters.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value | Units |

| Half-life (t½) | Data not available | min |

| Intrinsic Clearance (CLint) | Data not available | µL/min/mg protein |

| In Vitro Half-life | Data not available | min |

Table 2: Enzyme Kinetics of this compound Glucuronidation

| UGT Isoform | Km | Vmax | CLint (Vmax/Km) |

| Data not available | Data not available | Data not available | |

| Data not available | Data not available | Data not available |

Detailed Experimental Protocols

The following are detailed protocols for conducting in vitro metabolism studies of this compound. These protocols are based on standard methodologies for studying the metabolism of xenobiotics.[4]

Metabolic Stability in Human Liver Microsomes

This experiment determines the rate at which this compound is metabolized by liver enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and HLMs. Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound to the pre-warmed HLM mixture. The final concentration of this compound should be low (typically 1 µM) to be below the expected Km.

-

Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the disappearance of this compound over time using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the rate constant of metabolism, from which the half-life and intrinsic clearance can be calculated.

Metabolite Identification and Profiling

This experiment aims to identify the major metabolites of this compound.

Materials:

-

Same as for metabolic stability, with the addition of:

-

UDPGA (uridine 5'-diphosphoglucuronic acid) for glucuronidation assays

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate) for sulfation assays

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubation: Perform incubations similar to the metabolic stability assay, but with a higher concentration of this compound (e.g., 10-50 µM) to generate detectable levels of metabolites. Include incubations with and without NADPH, UDPGA, and PAPS to differentiate between Phase I and Phase II metabolites.

-